Enzyme Inhibition Potency: Positioning 5-Fluoroisoquinolin-8-ol Among Isoquinoline Derivatives
5-Fluoroisoquinolin-8-ol has been identified as a potent lipoxygenase inhibitor [1]. While direct head-to-head IC50 data against its closest analogs is not currently consolidated in public databases, its activity can be contextually compared to the known inhibition ranges for the isoquinoline class. For instance, in a study on monoamine oxidase (MAO), various isoquinoline derivatives exhibited IC50 values ranging from 124.137 µmol/L to 203.228 µmol/L [2]. This establishes a class-level activity baseline. The specific 5-fluoro substitution on the isoquinoline-8-ol scaffold is expected to confer a distinct potency and selectivity profile relative to unsubstituted or differently substituted analogs, a principle supported by structure-activity relationship (SAR) studies in fluorinated heterocycles [3].
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Qualitatively described as a 'potent lipoxygenase inhibitor' [1]; no specific IC50 value provided in the accessed record. |
| Comparator Or Baseline | Isoquinoline derivatives ('Compound 5' and 'Compound 8') in a related assay: IC50 = 203.228 µmol/L and 124.137 µmol/L, respectively, against monoamine oxidase [2]. |
| Quantified Difference | Not directly quantifiable from available data. Evidence is based on class-level activity and the known influence of fluorine substitution on biological activity. |
| Conditions | Target compound: Lipoxygenase assay (specific details not provided in the accessed record). Comparator compounds: Monoamine oxidase inhibition assay using benzylamine as substrate in 100 mmol/L potassium phosphate buffer at pH 7.6 [2]. |
Why This Matters
This class-level data highlights that specific substitutions on the isoquinoline core lead to widely varying potencies, underscoring the importance of selecting the precise 5-fluoroisoquinolin-8-ol hydrobromide structure to achieve consistent, target-specific results in enzyme inhibition studies.
- [1] Medical University of Lublin. (n.d.). Record details for 5-fluoroisoquinolin-8-ol (MeSH-M0014961). View Source
- [2] Zhang, W., et al. (n.d.). Inhibition Effects of Isoquinoline Derivatives on Monoamine Oxidase. AIP Publishing. View Source
- [3] Syntheses, Properties, and Applications of Fluorinated Isoquinolines. (n.d.). CNKI Scholar. View Source
